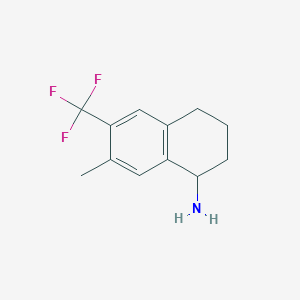
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by substitution reactions to introduce the methoxy group. The reaction conditions often require specific solvents, catalysts, and temperature control to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
- 1-(2-Bromo-6-fluorophenyl)ethanol
- 2-Bromo-6-fluorobiphenyl
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Comparison: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to its similar compounds.
Properties
Molecular Formula |
C13H9BrF2O |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(3-fluoro-5-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2O/c1-17-10-6-8(5-9(15)7-10)13-11(14)3-2-4-12(13)16/h2-7H,1H3 |
InChI Key |
WAHHUNOGOHRTHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)



![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)

